4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine
Description
This compound features a morpholine ring linked via a sulfonyl group to a 3,5-dimethylpyrazole core. The pyrazole is further substituted with a (4-tert-butylphenoxy)acetyl group.
Properties
Molecular Formula |
C21H29N3O5S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C21H29N3O5S/c1-15-20(30(26,27)23-10-12-28-13-11-23)16(2)24(22-15)19(25)14-29-18-8-6-17(7-9-18)21(3,4)5/h6-9H,10-14H2,1-5H3 |
InChI Key |
IVMZVEDPLYZPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-tert-butylphenoxyacetic acid with thionyl chloride to form 4-tert-butylphenoxyacetyl chloride . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole to form the corresponding acetylated pyrazole derivative. Finally, the sulfonylation of this intermediate with morpholine yields the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for research.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs (Table 1) share the sulfonyl-linked heterocyclic core but differ in substituents and secondary rings, impacting physicochemical properties and bioactivity.
Table 1: Structural Comparison of Sulfonyl-Linked Heterocycles
*Estimated based on molecular formula C₂₃H₃₀N₄O₅S.
Key Differences and Implications
Heterocyclic Core: The target compound’s morpholine ring may enhance solubility compared to piperazine in the difluoromethyl analog . Piperazine derivatives (e.g., ) often exhibit basicity, which can influence pharmacokinetics (e.g., membrane permeability).
Substituent Effects: The 4-tert-butylphenoxyacetyl group in the target compound introduces steric bulk and lipophilicity, likely enhancing membrane penetration compared to the electron-withdrawing difluoromethyl group in or the dichloro-methoxy substituent in . Chlorine and methoxy groups in may confer resistance to metabolic degradation, a common trait in agrochemicals .
Purity and Synthesis :
- The difluoromethyl analog reports 95% purity, suggesting robust synthetic protocols. The absence of purity data for the target compound implies further optimization may be needed.
Biological Activity
The compound 4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Morpholine ring : A six-membered ring containing oxygen and nitrogen, contributing to the compound's pharmacological properties.
- Sulfonamide group : Known for its antibacterial properties.
- Pyrazole moiety : Often associated with anti-inflammatory and analgesic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of morpholine compounds can possess significant antibacterial properties. For instance, Khammas and Hamood (2017) synthesized various morpholine derivatives and evaluated their antibacterial activity against several bacterial strains, demonstrating promising results for compounds similar to the one in focus .
-
Anti-inflammatory Effects
- The presence of the pyrazole moiety has been linked to anti-inflammatory properties in several studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
-
Anticancer Potential
- Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The sulfonamide group is often implicated in inhibiting tumor growth through various pathways, including apoptosis induction.
Research Findings
A comprehensive analysis of existing literature reveals several key findings regarding the biological activity of this compound:
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antibacterial Screening
- Cytotoxicity Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
